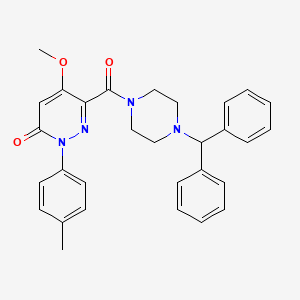

![molecular formula C17H19N3O3S B2527178 4-méthoxy-N-(2-(8-méthylimidazo[1,2-a]pyridin-2-yl)éthyl)benzènesulfonamide CAS No. 868979-10-6](/img/structure/B2527178.png)

4-méthoxy-N-(2-(8-méthylimidazo[1,2-a]pyridin-2-yl)éthyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

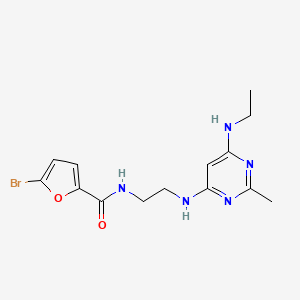

The compound “4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of this compound would include an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring . The “4-methoxy” and “benzenesulfonamide” groups would be attached to this core.Applications De Recherche Scientifique

- Ciblage des protéines BET : Les protéines BET (Bromodomain et Extra-Terminal) jouent un rôle crucial dans la régulation des gènes. Des composés tels que le 4-méthoxy-N-(2-(8-méthylimidazo[1,2-a]pyridin-2-yl)éthyl)benzènesulfonamide ont été étudiés comme inhibiteurs potentiels de BET. Ces inhibiteurs peuvent moduler l'expression des gènes et avoir un impact sur la croissance des cellules cancéreuses, ce qui en fait des candidats prometteurs pour les thérapies anticancéreuses .

- Traitement de la LAM : Dans la leucémie aiguë myéloïde (LAM), les protéines BET sont impliquées dans la progression de la maladie. Les chercheurs ont exploré les inhibiteurs de BET comme agents thérapeutiques sélectifs pour la LAM. La structure du composé et son affinité de liaison aux protéines BET pourraient être essentielles dans le développement de traitements efficaces .

Agents anticancéreux

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been known to interact with a variety of targets, includingcyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .

Mode of Action

Based on the known targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell division, signal transduction, and neurotransmission .

Biochemical Pathways

Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related tocell cycle regulation , calcium signaling , and GABAergic neurotransmission .

Result of Action

Based on the potential targets of similar compounds, it can be inferred that this compound may have effects such asmodulation of cell division , alteration of calcium-dependent processes , and regulation of GABAergic neurotransmission .

Analyse Biochimique

Biochemical Properties

4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound may interact with calcium channels and GABA A receptors, modulating their activity and affecting cellular signaling pathways .

Cellular Effects

The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazo[1,2-a]pyridine derivatives can modulate the activity of CDKs, leading to changes in cell cycle progression and potentially inducing apoptosis in cancer cells . Furthermore, this compound may affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of CDKs by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell cycle progression . Additionally, this compound may modulate the activity of calcium channels and GABA A receptors, influencing cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can remain stable under specific conditions, allowing for prolonged observation of their effects . The degradation of this compound over time may lead to changes in its activity and efficacy, necessitating careful monitoring in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Propriétés

IUPAC Name |

4-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-4-3-11-20-12-14(19-17(13)20)9-10-18-24(21,22)16-7-5-15(23-2)6-8-16/h3-8,11-12,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXVBRQWNPGRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)